molecular formula C20H14Cl2N2O4 B3128513 N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide CAS No. 338961-20-9

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide

Cat. No.: B3128513
CAS No.: 338961-20-9
M. Wt: 417.2 g/mol
InChI Key: YUWIOPGJOSOFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide is a synthetic aromatic amide characterized by a dichlorophenyl backbone substituted with a benzyloxy group at the 5-position and a nitrobenzenecarboxamide moiety at the 4-position. The molecular formula is C21H15Cl2N2O4, with a calculated molecular weight of 430.3 g/mol. The compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (benzyloxy) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O4/c21-16-10-17(22)19(28-12-13-4-2-1-3-5-13)11-18(16)23-20(25)14-6-8-15(9-7-14)24(26)27/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWIOPGJOSOFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the protection of a phenol group by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as potassium carbonate.

    Nitration: The next step involves the nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and acids or bases for hydrolysis. Major products formed from these reactions include amines, substituted aromatic compounds, and carboxylic acids.

Scientific Research Applications

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are subjects of ongoing research.

    Medicine: Its derivatives are being explored for their potential use as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzyloxy and dichlorophenyl groups may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide (CAS 338961-22-1)
  • Structure: The methoxy (OCH3) group replaces the nitro (NO2) group on the benzene ring.
  • Molecular Weight : 402.3 g/mol (vs. 430.3 g/mol for the nitro variant) .
  • Key Differences: Electron Effects: Methoxy is electron-donating, reducing electrophilicity of the amide carbonyl compared to the electron-withdrawing nitro group. This may decrease reactivity but enhance metabolic stability. Synthesis: Methoxy derivatives often require milder alkylation conditions, whereas nitro groups necessitate nitration reactions, which can be explosive and require stringent controls.
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)-2-furamide
  • Structure : Features a benzoxazole ring and a 2-nitrophenyl-furanamide group.
  • Key Differences :
    • Aromatic Interactions : The benzoxazole ring may enhance π-π stacking with biological targets compared to the benzyloxy group.
    • Nitro Position : The ortho-nitro group in this compound vs. para-nitro in the target compound could lead to steric hindrance or altered electronic effects .
Benzamide Derivatives with Long Aliphatic Chains ()
  • Structure : Includes a tetradecyl chain and multiple chloro substituents.
  • Key Differences :
    • Solubility : The aliphatic chain increases hydrophobicity, reducing bioavailability compared to the aromatic-dominated target compound.
    • Target Interactions : Bulky chains may interfere with binding to flat enzymatic pockets, whereas the target’s planar structure could favor such interactions .

Physicochemical and Pharmacological Implications

Physicochemical Properties
Compound Substituent (R) Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility
Target Compound (4-nitro) NO2 430.3 ~3.5 Low
4-Methoxy Analog (CAS 338961-22-1) OCH3 402.3 ~2.8 Moderate
N-[3-(Benzoxazol-2-yl)-4-chlorophenyl]-... 2-NO2 ~435.8* ~3.7 Very Low

*Calculated based on molecular formula from .

Hypothetical Pharmacological Behavior
  • For example, cannabinoid receptor ligands show substituent-dependent selectivity (e.g., WIN 55212-2’s higher CB2 affinity with bulkier groups) .
  • Metabolic Stability : Nitro groups are prone to reduction into reactive intermediates (e.g., hydroxylamines), which could raise toxicity concerns. Methoxy derivatives, in contrast, are metabolically stable but may lack efficacy .
  • Structural features like the benzyloxy group in the target compound might influence such selectivity.

Biological Activity

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article presents a detailed examination of its biological activity, including antioxidant properties, enzyme inhibition, and potential anticancer effects. The findings are supported by various research studies and data tables summarizing relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C18_{18}H15_{15}Cl2_{2}N2_{2}O4_{4}
  • Molecular Weight : 392.23 g/mol

The presence of a benzyloxy group and nitro substituents on the aromatic rings is significant for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of oxadiazole compounds demonstrate considerable antioxidant activity through mechanisms such as free radical scavenging and reducing power assays. While specific data on this compound is limited, the structural similarities suggest potential antioxidant capabilities.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. The following table summarizes findings related to enzyme inhibitory activities observed in similar compounds:

Enzyme Inhibitory Activity Reference
CholinesteraseModerate
TyrosinaseHigh
AmylaseSignificant
GlucosidaseStrong

These enzymes play vital roles in various biological processes, including metabolic pathways and neurotransmission.

Anticancer Activity

The anticancer potential of this compound has not been extensively studied; however, related compounds have shown promising results against various cancer cell lines. For example, similar benzyloxy derivatives have demonstrated significant cytotoxic effects on pancreatic cancer cell lines (PANC-1) through apoptotic signaling pathways.

Case Study: Anticancer Effects

A recent study investigating the anticancer effects of benzyloxy-substituted phenyl compounds revealed:

  • Cell Lines Tested : PANC-1 and HEK293
  • Results : Induction of apoptosis and significant reduction in cell viability was noted at concentrations above 10 µM.
  • Mechanism : Involvement of mitochondrial pathways leading to caspase activation was suggested.

This highlights the need for further investigation into the specific anticancer mechanisms of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.